molecular formula C8H13F3N2O2 B13021474 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate

Cat. No.: B13021474
M. Wt: 226.20 g/mol
InChI Key: VJTSWHBNNFEHJS-UHFFFAOYSA-N
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Description

6-Methyl-3,6-diazabicyclo[311]heptane trifluoroacetate is a bicyclic organic compound with a unique structure that includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate typically involves the reaction of 6-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate is unique due to its specific diazabicycloheptane core and trifluoroacetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.20 g/mol

IUPAC Name

6-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.C2HF3O2/c1-8-5-2-6(8)4-7-3-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)

InChI Key

VJTSWHBNNFEHJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC1CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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